molecular formula C9H11ClN2O B3309806 N-(2-Aminoethyl)-3-chlorobenzamide CAS No. 94319-85-4

N-(2-Aminoethyl)-3-chlorobenzamide

Cat. No. B3309806
CAS RN: 94319-85-4
M. Wt: 198.65 g/mol
InChI Key: JNILSNGFSINJSU-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acetamide is an organic building block . It may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .


Synthesis Analysis

While specific synthesis information for N-(2-Aminoethyl)-3-chlorobenzamide is not available, similar compounds such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane have been used for synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has been studied . The formation of chemical bond and hydrogen bond between N-(2-aminoethyl) acetamide and perovskite reduces the potential barrier in the phase transition process from an intermediate δ phase to the final black phase .


Chemical Reactions Analysis

The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .


Physical And Chemical Properties Analysis

The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .

Scientific Research Applications

Synthesis and Structural Studies

  • N-(2-Aminoethyl)-3-chlorobenzamide and related compounds have been the subject of synthesis and structural studies. For instance, the synthesis and crystal and molecular structures of related compounds, such as N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, have been determined using X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR methods (Cabezas et al., 1988).

Catalytic Applications

  • N-(2-Aminoethyl)-3-chlorobenzamide derivatives are used in catalysis. For example, Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides has been reported, demonstrating the usefulness of these compounds in organic synthesis (Muniraj & Prabhu, 2019).

Photodegradation Studies

  • Studies on the photodegradation of compounds like moclobemide have identified 4-chlorobenzamide as a major degradation product, thereby highlighting the relevance of N-(2-Aminoethyl)-3-chlorobenzamide in understanding environmental degradation processes (Skibiński & Komsta, 2012).

Biodegradation Research

  • Research on biodegradation, particularly concerning groundwater micropollutants, has identified enzymes thatinteract with compounds similar to N-(2-Aminoethyl)-3-chlorobenzamide. For instance, an amidase named BbdA initiates the biodegradation of 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1, which is crucial for understanding the microbial degradation of related compounds in the environment (T’Syen et al., 2015).

Pharmacodynamic Studies

  • The compound N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, which is structurally related to N-(2-Aminoethyl)-3-chlorobenzamide, has been synthesized and subjected to pharmacodynamic studies, revealing potential biological activities (Zhang Xiao-yong, 2005).

Crystal Structure Analysis

  • Detailed analysis of crystal structures and interaction environments of compounds like mono-chlorobenzamides, which are similar to N-(2-Aminoethyl)-3-chlorobenzamide, has been conducted. This research is essential for understanding the physicochemical properties and potential applications of these compounds (Gallagher et al., 2019).

Chemical Reaction Mechanisms

  • The mechanisms of reactions involving N-chlorobenzamide derivatives, akin to N-(2-Aminoethyl)-3-chlorobenzamide, have been studied. For example, Co(III)-catalyzed annulation of N-chlorobenzamide with styrene and the effects of cyclopentadienyl ligands on enantioselectivity have been computationally investigated (Gao et al., 2023).

Mechanism of Action

While the mechanism of action for N-(2-Aminoethyl)-3-chlorobenzamide is not available, similar compounds like N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing actions that can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Safety and Hazards

N-(2-Aminoethyl)-1-aziridineethanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

The development of modified PNAs aims to overcome problems associated with N-(2-aminoethyl)-3-chlorobenzamide. In the present review, we intend to focus on chiral PNAs bearing substituents on the original N-(2-aminoethyl)glycine backbone .

properties

IUPAC Name

N-(2-aminoethyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNILSNGFSINJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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